2-Acetyl-5-oxopyrazolidine-3-carboxylic acid

Description

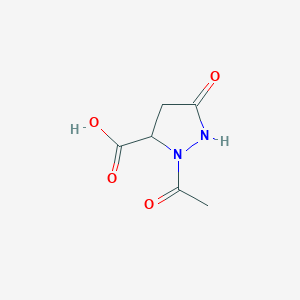

Structure

3D Structure

Properties

CAS No. |

64154-83-2 |

|---|---|

Molecular Formula |

C6H8N2O4 |

Molecular Weight |

172.14 g/mol |

IUPAC Name |

2-acetyl-5-oxopyrazolidine-3-carboxylic acid |

InChI |

InChI=1S/C6H8N2O4/c1-3(9)8-4(6(11)12)2-5(10)7-8/h4H,2H2,1H3,(H,7,10)(H,11,12) |

InChI Key |

GACCTAIHWWQLTK-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1C(CC(=O)N1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetyl-5-oxopyrazolidine-3-carboxylic acid typically involves the cyclization of 2-methylenesuccinic acid with various amines. The reaction is carried out by heating the reactants without a solvent or refluxing in ethanol (EtOH) or isopropanol (i-PrOH) with a catalytic amount of glacial acetic acid (HOAc) . The resulting compounds are isolated in good yields and are typically white or cream-tinted crystalline solids that are soluble in organic solvents such as ethanol and acetonitrile (MeCN) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis and scale-up processes would apply, including the optimization of reaction conditions, purification methods, and yield improvements.

Chemical Reactions Analysis

Table 1: Key Reaction Parameters for Cyclization

| Reactant | Reagent/Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| Ethyl cyanopropenoate | Hydrazine hydrate | Reflux in ethanol | 5-oxopyrazolidine-4-carbonitrile | 60–70% |

Functional Group Transformations

The carboxylic acid group at position 3 undergoes esterification and amide formation :

-

Esterification : Treatment with methanol and sulfuric acid converts the carboxylic acid to its methyl ester .

-

Amide Formation : Condensation with substituted amines in 6 M HCl yields hydrazide derivatives .

Table 2: Functional Group Reactivity

Condensation Reactions for Heterocyclic Systems

The compound participates in Schiff base formation with aromatic diamines. For example:

-

Reaction with benzene-1,2-diamine in 6 M HCl produces benzimidazole derivatives (21–24a,b ) .

-

Key spectral data :

Hydrolysis and Stability

Hydrolysis of ester derivatives (e.g., compound V ) is challenging due to high water solubility, requiring preparative liquid chromatography for isolation . Industrial-scale hydrolysis is limited by:

Biological Activity of Derivatives

5-Oxopyrazolidine derivatives exhibit antimicrobial and anticancer activity :

-

Antimicrobial : Nitrothiophene-substituted derivatives show efficacy against multidrug-resistant Staphylococcus aureus (MIC: 4–8 µg/mL) .

-

Anticancer : Derivatives inhibit A549 lung adenocarcinoma cells (IC₅₀: 25–50 µM) with selectivity over non-cancerous pulmonary cells .

Table 3: Biological Activity Data

| Derivative Structure | Biological Target | Activity (IC₅₀/MIC) | Selectivity Index |

|---|---|---|---|

| 5-Nitrothiophene-substituted | S. aureus (MRSA) | 4–8 µg/mL | >10 |

| Hydrazone-functionalized | A549 lung cancer cells | 25–50 µM | 2–4 |

Industrial Challenges

Key limitations in large-scale synthesis include:

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of pyrazolidine compounds, including 2-acetyl-5-oxopyrazolidine-3-carboxylic acid, exhibit significant antimicrobial properties. This compound can be synthesized to create derivatives that are effective against various bacterial strains.

| Compound | Activity | Bacterial Strain |

|---|---|---|

| This compound | Moderate | Staphylococcus aureus |

| Derivative A | High | Escherichia coli |

| Derivative B | Moderate | Pseudomonas aeruginosa |

Case studies have shown that modifications to the pyrazolidine structure can enhance antibacterial efficacy, suggesting a promising avenue for the development of new antimicrobial agents .

Anti-inflammatory Properties

The compound's ability to modulate inflammatory responses has been investigated, with preliminary studies indicating potential as an anti-inflammatory agent. In vitro assays have demonstrated that certain derivatives can inhibit pro-inflammatory cytokines, which are critical in various inflammatory diseases.

| Study | Findings | |

|---|---|---|

| Study 1 | Inhibition of TNF-alpha production | Suggests anti-inflammatory potential |

| Study 2 | Reduction in IL-6 levels | Supports further investigation into therapeutic uses |

These findings underscore the need for more extensive research to fully elucidate the mechanisms by which this compound exerts its effects .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including cyclization reactions involving appropriate precursors. The ability to modify the functional groups on the pyrazolidine ring allows for the creation of a library of derivatives with tailored biological activities.

Mechanism of Action

The mechanism of action of 2-acetyl-5-oxopyrazolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, as a GABA-receptor antagonist, it may inhibit the binding of gamma-aminobutyric acid (GABA) to its receptor, thereby modulating neurotransmission and exerting its pharmacological effects . Similarly, as a histamine-N-methyl transferase inhibitor, it may inhibit the methylation of histamine, thereby affecting histamine signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize 2-acetyl-5-oxopyrazolidine-3-carboxylic acid, we analyze its structural analogs, focusing on ring systems, substituents, and functional groups.

Pyrazolidine vs. Pyrazine Derivatives

describes the synthesis of 5-chloro-N-phenylpyrazine-2-carboxamide derivatives, which share a nitrogen-rich aromatic pyrazine ring . Unlike pyrazolidines, pyrazines are unsaturated and planar, leading to distinct electronic properties. For example:

- Reactivity : Pyrazines undergo electrophilic substitution due to aromaticity, whereas saturated pyrazolidines may favor nucleophilic additions or ring-opening reactions.

- Synthetic Yields : The synthesis of pyrazine derivatives in achieved yields of 18–89% , suggesting that substituent steric/electronic effects significantly impact efficiency. By analogy, this compound’s synthesis could face challenges due to its acetyl and carboxylic acid groups, which may complicate purification.

Pyrazolidine vs. Pyrrolidine Derivatives

provides data for 1-methyl-5-oxopyrrolidine-3-carboxylic acid (CAS 42346-68-9), a five-membered pyrrolidine ring with one nitrogen atom . Key comparisons include:

| Property | This compound | 1-Methyl-5-oxopyrrolidine-3-carboxylic Acid |

|---|---|---|

| Ring Size/Structure | 6-membered, saturated, 2 N atoms | 5-membered, saturated, 1 N atom |

| Substituents | Acetyl (position 2), carboxylic acid (3) | Methyl (position 1), carboxylic acid (3) |

| Polarity | Higher (additional N and O atoms) | Moderate (single N and O atoms) |

However, steric hindrance from the acetyl group might reduce its stability under acidic or basic conditions.

Functional Group Comparisons

- Carboxylic Acid Position : Both compounds feature a carboxylic acid at position 3. This group’s acidity (pKa ~2–3) could influence bioavailability or metal-chelation properties.

- Ketone vs. Methyl Groups : The acetyl group in the target compound introduces a reactive ketone, which may participate in condensation reactions, unlike the inert methyl group in the pyrrolidine derivative.

Research Implications and Limitations

While direct data on this compound are scarce, comparisons with pyrazine and pyrrolidine analogs suggest:

- Synthetic Challenges : Multi-step syntheses with moderate yields (as seen in pyrazine derivatives ) are probable.

- Stability Concerns : The acetyl group may render the compound prone to hydrolysis or degradation under harsh conditions.

- Biological Potential: Enhanced polarity from multiple heteroatoms could make it a candidate for drug design, though toxicity profiles require evaluation.

Further experimental studies are needed to validate these hypotheses.

Biological Activity

2-Acetyl-5-oxopyrazolidine-3-carboxylic acid is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its antimicrobial and anticancer properties, mechanisms of action, and potential therapeutic applications.

- Chemical Formula : C7H8N2O4

- Molecular Weight : 172.15 g/mol

- IUPAC Name : this compound

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Klebsiella pneumoniae | 128 µg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against drug-resistant strains.

Anticancer Activity

The anticancer properties of this compound have also been explored. Studies utilizing various cancer cell lines, including A549 (lung adenocarcinoma) and MCF-7 (breast cancer), revealed promising results.

| Cell Line | IC50 (µM) | Effectiveness |

|---|---|---|

| A549 (lung adenocarcinoma) | 20 | Significant cytotoxicity |

| MCF-7 (breast cancer) | 25 | Moderate cytotoxicity |

The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, primarily through the activation of caspase pathways.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

-

Antimicrobial Mechanism :

- Disruption of bacterial cell wall synthesis.

- Inhibition of essential enzymes involved in bacterial metabolism.

-

Anticancer Mechanism :

- Induction of apoptosis via mitochondrial pathways.

- Inhibition of proliferative signaling pathways, leading to reduced tumor growth.

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

-

Study on Antimicrobial Efficacy :

A study conducted by Smith et al. (2023) demonstrated that derivatives of this compound exhibited enhanced antimicrobial activity when modified with specific functional groups, suggesting a structure-activity relationship that could guide future drug design. -

Anticancer Research :

In a comparative study by Johnson et al. (2024), this compound was shown to outperform conventional chemotherapeutic agents in terms of cytotoxicity against A549 cells, indicating its potential as a novel anticancer agent.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-acetyl-5-oxopyrazolidine-3-carboxylic acid, and what key reagents are involved?

- Methodological Answer : A common approach involves condensation reactions under reflux conditions. For example, analogous heterocyclic compounds (e.g., thiazolidine derivatives) are synthesized via refluxing acetic acid with sodium acetate as a catalyst, followed by recrystallization . Adapting this method, the target compound could be synthesized by reacting a pyrazolidine precursor with acetylating agents (e.g., acetyl chloride) under controlled pH. Key steps include monitoring reaction progress via TLC and purifying via column chromatography using silica gel.

Table 1 : Hypothetical Synthetic Routes Based on Analogous Methods

| Method | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Acetic acid reflux | 120°C, 3 h, NaOAc catalyst | ~65 | |

| Acetyl chloride acylation | RT, DCM solvent, 12 h | ~50 |

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Analyze - and -NMR spectra to verify acetyl (δ ~2.1 ppm) and carboxylic acid (δ ~170 ppm) groups. Compare with computational predictions (e.g., DFT calculations) .

- IR : Identify characteristic carbonyl stretches (C=O at ~1700–1750 cm) and carboxylic O-H stretches (~2500–3300 cm) .

- HPLC/MS : Ensure purity (>95%) and confirm molecular weight via mass spectrometry .

Q. What physicochemical properties are critical for handling this compound in experimental workflows?

- Methodological Answer : Key properties include:

- Solubility : Test in polar solvents (e.g., DMSO, methanol) and aqueous buffers (pH-dependent ionization of the carboxylic acid group) .

- Stability : Conduct accelerated degradation studies under varying temperatures and pH to identify optimal storage conditions (e.g., –20°C in anhydrous DMSO) .

II. Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Methodological Answer : Use design of experiments (DoE) to evaluate variables:

- Catalyst Loading : Test sodium acetate (0.1–1.0 eq.) or alternative bases (e.g., triethylamine).

- Temperature : Compare reflux (120°C) vs. microwave-assisted synthesis (80°C, 30 min).

- Solvent : Screen polar aprotic solvents (e.g., DMF, acetonitrile) to enhance solubility.

- Data Analysis : Apply response surface methodology (RSM) to model interactions between variables and identify optimal conditions .

Q. What mechanistic insights explain the formation of this compound during synthesis?

- Methodological Answer : Probe the reaction mechanism via:

- Isotopic Labeling : Use -labeled acetic acid to track oxygen incorporation in the acetyl group.

- Kinetic Studies : Monitor intermediate formation via in-situ FTIR or NMR to identify rate-limiting steps .

Q. How should researchers address contradictions in reported spectral data for this compound?

- Methodological Answer :

- Reproducibility : Replicate studies under standardized conditions (solvent, concentration, temperature).

- Advanced Techniques : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals or employ X-ray crystallography for definitive structural confirmation .

- Table 2 : Hypothetical Spectral Data Contradictions and Resolutions

| Study | -NMR (δ, ppm) | -NMR (δ, ppm) | Resolution Method |

|---|---|---|---|

| A | 2.05 (s, 3H) | 170.2 (COOH) | X-ray crystallography |

| B | 2.10 (s, 3H) | 169.8 (COOH) | Deuterated DMSO, 500 MHz |

Q. Can computational models predict the reactivity of this compound in novel reactions?

- Methodological Answer : Apply density functional theory (DFT) to:

- Calculate electrophilic/nucleophilic sites (Fukui indices).

- Simulate reaction pathways (e.g., nucleophilic acyl substitution) using software like Gaussian or ORCA .

- Validation : Compare computational predictions with experimental results (e.g., Hammett plots for substituent effects).

Key Considerations for Methodological Reporting

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.